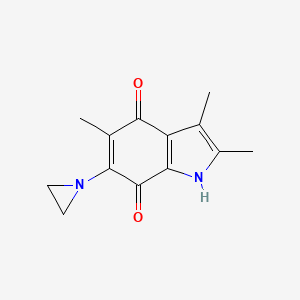![molecular formula C30H50N2O4 B14257187 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan CAS No. 313514-37-3](/img/structure/B14257187.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a hexadecyloxy group attached to a hydroxypropyl chain, which is further linked to an L-tryptophan moiety. This compound is of interest due to its potential biological activities and its role in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan typically involves the following steps:
Preparation of Hexadecyloxy Intermediate: The initial step involves the preparation of the hexadecyloxy intermediate through the reaction of hexadecanol with an appropriate halogenating agent, such as thionyl chloride, to form hexadecyl chloride. This intermediate is then reacted with a hydroxypropyl derivative to form the hexadecyloxypropyl intermediate.
Coupling with L-Tryptophan: The hexadecyloxypropyl intermediate is then coupled with L-tryptophan using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating gene expression and protein synthesis.
Comparison with Similar Compounds
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can be compared with other similar compounds, such as:
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar structure but with different functional groups.
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium: Contains a pyridinium moiety instead of L-tryptophan.
2-(Hexadecyloxy)-1,3-propanediol: Lacks the tryptophan moiety and has different biological activities.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other similar compounds.
Properties
CAS No. |
313514-37-3 |
|---|---|
Molecular Formula |
C30H50N2O4 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-36-24-26(33)23-32-29(30(34)35)21-25-22-31-28-19-16-15-18-27(25)28/h15-16,18-19,22,26,29,31-33H,2-14,17,20-21,23-24H2,1H3,(H,34,35)/t26?,29-/m0/s1 |
InChI Key |
GEFSNCRQOBFECB-BTMGADRYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
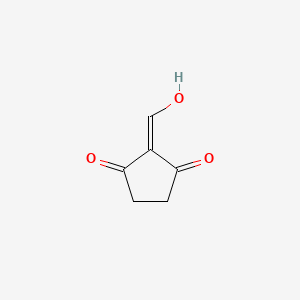
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

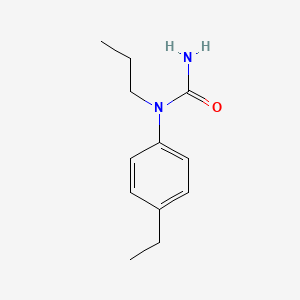
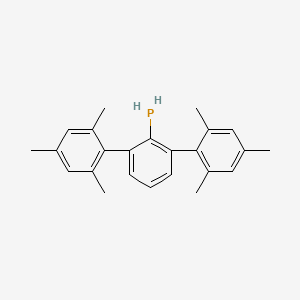
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
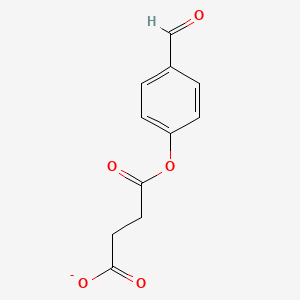
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
